2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)-
Overview
Description
2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- is a heterocyclic compound that features a pyridinone core with a hydroxy group at the 3-position and a piperidinylmethyl group at the 4-position
Scientific Research Applications
2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific structure of the derivative .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on the specific structure of the derivative .
Result of Action
Piperidine derivatives are known to have a wide range of effects, depending on their specific structure and the targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- typically involves the reaction of a pyridinone derivative with a piperidinylmethyl halide under basic conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyridinone, followed by nucleophilic substitution with the piperidinylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-oxo-4-(1-piperidinylmethyl)-2(1H)-pyridinone.
Reduction: Formation of 3-hydroxy-4-(1-piperidinylmethyl)-2(1H)-pyridinone.
Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- **2(1H)-Quinolone, 3-hydroxy-4-(1-piperidinylmethyl)-
- **2(1H)-Pyridinone, 3-hydroxy-4-(1-morpholinylmethyl)-
- **2(1H)-Pyridinone, 3-hydroxy-4-(1-pyrrolidinylmethyl)-
Uniqueness
2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- is unique due to the presence of the piperidinylmethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
3-hydroxy-4-(piperidin-1-ylmethyl)-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-9(4-5-12-11(10)15)8-13-6-2-1-3-7-13/h4-5,14H,1-3,6-8H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECZMZYJKKZTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=O)NC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450894 | |
Record name | 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153112-29-9 | |
Record name | 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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